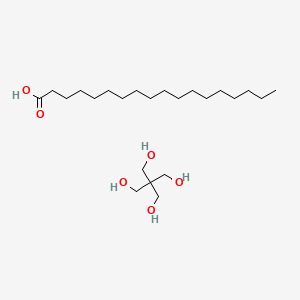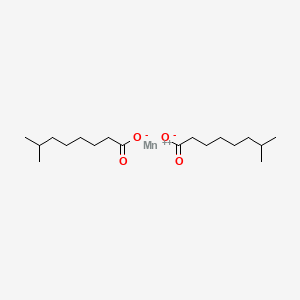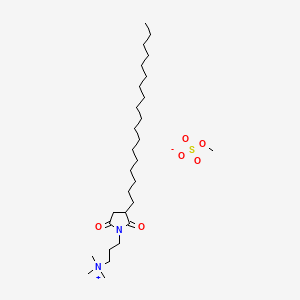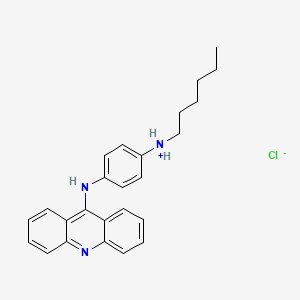
9-(p-(Hexylamino)anilino)acridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-(Hexylamino)anilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their diverse biological activities. . This compound is characterized by the presence of a hexylamino group attached to the aniline moiety, which is further connected to the acridine core.
Vorbereitungsmethoden
The synthesis of 9-(p-(Hexylamino)anilino)acridine hydrochloride typically involves the following steps:
Formation of N-phenylanthranilic acid: This is achieved by reacting aniline with phthalic anhydride in the presence of a catalyst.
Cyclization to form 9-chloroacridine: The N-phenylanthranilic acid is then cyclized using phosphorus oxychloride to form 9-chloroacridine.
Substitution with hexylamine: The 9-chloroacridine is reacted with hexylamine to introduce the hexylamino group, forming 9-(p-(Hexylamino)anilino)acridine.
Formation of hydrochloride salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
9-(p-(Hexylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
9-(p-(Hexylamino)anilino)acridine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 9-(p-(Hexylamino)anilino)acridine hydrochloride involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various enzymes involved in DNA processing, further contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
9-(p-(Hexylamino)anilino)acridine hydrochloride can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Aminacrine: Used as an antiseptic and for its antibacterial properties.
Proflavine: Another acridine derivative used as an antiseptic and for its DNA intercalating properties.
The uniqueness of this compound lies in its hexylamino substitution, which enhances its lipophilicity and potentially its ability to penetrate cell membranes, making it a more effective anticancer agent .
Eigenschaften
CAS-Nummer |
69242-89-3 |
|---|---|
Molekularformel |
C25H28ClN3 |
Molekulargewicht |
406.0 g/mol |
IUPAC-Name |
[4-(acridin-9-ylamino)phenyl]-hexylazanium;chloride |
InChI |
InChI=1S/C25H27N3.ClH/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25;/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28);1H |
InChI-Schlüssel |
WNEJSZWBHJKUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


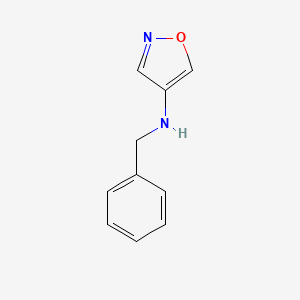
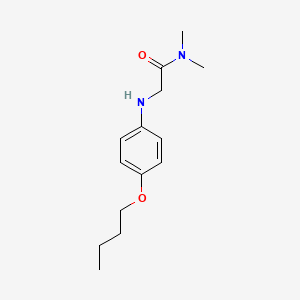
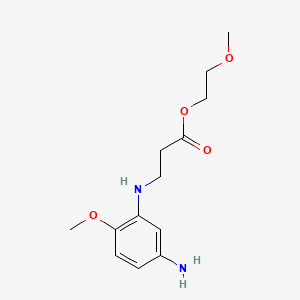
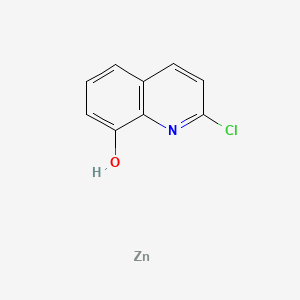
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)

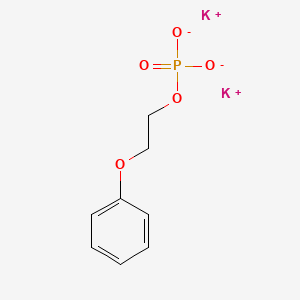
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

